molecular formula C10H14FN3 B13081352 1-[(6-Fluoropyridin-3-YL)methyl]piperazine

1-[(6-Fluoropyridin-3-YL)methyl]piperazine

Cat. No.: B13081352
M. Wt: 195.24 g/mol
InChI Key: VCBWXRPLPQFXEJ-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Core Structures in Modern Pharmaceutical Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in the structure of successful drugs across a multitude of therapeutic areas. nih.govresearchgate.net The unique physicochemical properties of the piperazine core contribute to its widespread use. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular architectures and the fine-tuning of pharmacological activity. nih.gov Furthermore, the piperazine ring's basic nature often improves the pharmacokinetic properties of drug candidates, such as aqueous solubility and bioavailability, which are crucial for effective drug delivery. nih.gov

The versatility of the piperazine scaffold is demonstrated by its presence in drugs with a vast range of biological activities. researchgate.net These include treatments for central nervous system disorders, such as antipsychotics and antidepressants, as well as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.gov The ability of the piperazine ring to interact with various biological targets, often by establishing key hydrogen bonds and other non-covalent interactions, makes it an invaluable building block for the design of new therapeutic agents. nih.gov

Below is an interactive table summarizing the diverse therapeutic applications of piperazine-containing compounds.

Therapeutic AreaExamples of Biological Activity
Central Nervous System Antipsychotic, Antidepressant, Anxiolytic
Infectious Diseases Antibacterial, Antifungal, Antiviral, Antimalarial
Oncology Anticancer, Antiproliferative
Inflammation Anti-inflammatory
Cardiovascular Antihypertensive, Antiplatelet Aggregation

Overview of Fluoropyridine-Containing Compounds in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's biological profile. When incorporated into a pyridine (B92270) ring, forming a fluoropyridine moiety, these effects can be particularly advantageous.

The strategic placement of a fluorine atom can modulate the electronic properties of the pyridine ring, influencing its pKa and its ability to interact with biological targets. This modification can lead to improved binding affinity and selectivity for specific receptors or enzymes. Furthermore, the carbon-fluorine bond is highly stable and resistant to metabolic degradation, which can enhance the metabolic stability of a drug, leading to a longer duration of action in the body. The presence of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.

The utility of fluoropyridine-containing compounds is evident in their application across various areas of drug discovery. They are integral components in the development of novel kinase inhibitors for cancer therapy, antiviral agents, and drugs targeting the central nervous system. The bioisosteric replacement of a hydrogen atom or a hydroxyl group with fluorine is a common tactic to optimize lead compounds and develop safer and more effective medicines.

The following table details the key effects of incorporating fluorine into pyridine rings in drug discovery.

PropertyEffect of Fluorine Incorporation
Metabolic Stability Increased due to the strength of the C-F bond
Binding Affinity Can be enhanced through altered electronic properties
Lipophilicity Generally increased, potentially improving membrane permeability
pKa Modulated, affecting the ionization state at physiological pH

Research Trajectories for 1-[(6-Fluoropyridin-3-YL)methyl]piperazine and its Structural Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for its close structural analogues are well-defined and highlight the therapeutic potential of this chemical scaffold. The primary areas of investigation for compounds containing the (6-fluoropyridin-3-yl)piperazine core are centered on neuropharmacology and oncology.

Significant research has been conducted on derivatives of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine as potential treatments for Parkinson's disease. researchgate.netthieme-connect.com These studies focus on designing multi-target agonists that interact with dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT1A) receptors. The aim is to alleviate both motor and non-motor symptoms of the disease. researchgate.netthieme-connect.com The (6-fluoropyridin-3-yl) moiety is a key structural component in these analogues, and research has explored how modifications to the piperazine ring and the linker region affect receptor activity and metabolic stability. thieme-connect.com

Another research avenue for related compounds involves their synthesis and evaluation for their interaction with monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. For instance, fluorinated cinnamylpiperazines, including structures with the 6-fluoropyridin-3-yl group, have been synthesized and assessed for their MAO-B binding affinity. nih.gov The non-fluorinated parent compound, 1-(pyridin-3-ylmethyl)piperazine, is noted for its utility in the development of novel agents in neuropharmacology and anti-cancer research, providing a strong rationale for the exploration of its fluorinated derivatives. chemimpex.com The synthesis of various pyridylpiperazine hybrids has also been explored for their potential as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. nih.gov

The collective research on these structural analogues suggests that the future direction for this compound and similar compounds will likely continue to focus on their potential as modulators of central nervous system targets and as scaffolds for the development of new anticancer agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(6-fluoropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-10-2-1-9(7-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

VCBWXRPLPQFXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CN=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 6 Fluoropyridin 3 Yl Methyl Piperazine

Established Synthetic Pathways for 1-[(6-Fluoropyridin-3-YL)methyl]piperazine and its Precursors

The synthesis of this compound can be approached by constructing the key bonds in different sequences. The primary connections to be made are the bond between the pyridine (B92270) ring and the piperazine (B1678402) nitrogen (an aryl C-N bond) and the bond between the piperazine nitrogen and the benzylic-type methyl group (an alkyl C-N bond). Three principal strategies dominate the synthesis of this compound and its precursors: nucleophilic aromatic substitution, alkylation/reductive amination, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution Approaches in Fluoropyridine Derivatives Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental method for forming C-N bonds, particularly with electron-deficient aromatic rings like fluoropyridines. nih.govyoutube.com The presence of the electronegative ring nitrogen and a fluorine atom activates the pyridine ring towards attack by nucleophiles. nih.govmdpi.com In this approach, a suitably substituted fluoropyridine acts as the electrophile, and a piperazine derivative serves as the nucleophile.

The reaction typically involves the displacement of a halide (often fluoride (B91410) or chloride) from the pyridine ring by a nitrogen atom of the piperazine ring. youtube.comyoutube.com For instance, the synthesis of a key precursor, tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate, has been accomplished by reacting 2,5-difluoropyridine (B1303130) or 5-bromo-2-fluoropyridine (B45044) with N-Boc-piperazine. nih.govmdpi.com The fluorine atom at the 2-position (or 6-position) is highly activated by the adjacent ring nitrogen, making it a prime site for nucleophilic attack. The reaction is generally carried out in a polar aprotic solvent like DMF or DMSO, often in the presence of a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) to neutralize the generated acid. nih.govnih.gov

Key Features of SNAr in Fluoropyridine Synthesis:

Activation: The pyridine nitrogen atom and electron-withdrawing substituents (like the fluoro group itself) stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. youtube.com

Leaving Group: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings, despite the strength of the C-F bond.

Scope: This method is widely used for the synthesis of various arylpiperazines found in medicinally important compounds. mdpi.comnih.gov

Alkylation and Reductive Amination Strategies for Piperazine Ring Formation

Once the fluoropyridinyl moiety is established, the piperazine ring can be introduced or modified using alkylation or reductive amination. These methods are among the most useful for creating secondary and tertiary amines. mdpi.comiau.ir

Reductive Amination: This is one of the most direct and efficient methods for forming the (pyridin-3-yl)methyl-piperazine linkage. The synthesis would typically start with 6-fluoropyridine-3-carbaldehyde and a piperazine derivative (e.g., piperazine or N-Boc-piperazine). The aldehyde and amine first condense to form an intermediate iminium ion, which is then reduced in situ to the desired amine. iau.ir Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde. mdpi.comiau.ir This strategy is highly versatile and tolerates a wide range of functional groups. organic-chemistry.orgresearchgate.net

Direct Alkylation: An alternative, more classical approach is the direct N-alkylation of piperazine. This involves reacting piperazine with an electrophilic (6-fluoropyridin-3-yl)methyl species, such as 3-(chloromethyl)-6-fluoropyridine or 3-(bromomethyl)-6-fluoropyridine. The reaction proceeds via a standard SN2 mechanism where the nucleophilic nitrogen of piperazine displaces the halide. A significant challenge in this method is controlling the selectivity, as overalkylation can occur, leading to the formation of quaternary ammonium (B1175870) salts or bis-alkylation products. researchgate.net Using a large excess of piperazine can favor the mono-alkylated product.

StrategyPrecursorsKey ReagentsAdvantages
Reductive Amination 6-Fluoropyridine-3-carbaldehyde, PiperazineNaBH(OAc)₃, NaBH₃CNHigh selectivity, mild conditions, broad functional group tolerance. mdpi.comiau.ir
Direct Alkylation 3-(Chloromethyl)-6-fluoropyridine, PiperazineBase (e.g., K₂CO₃)Simple procedure, readily available starting materials.

Buchwald–Hartwig Amination for Coupling Fluoropyridine and Piperazine Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgyoutube.com It has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and high functional group tolerance, often succeeding where traditional methods like SNAr fail. wikipedia.orgnih.gov

In the context of synthesizing the target scaffold, this reaction would involve coupling a halopyridine, such as 3-bromo-6-fluoropyridine or 3-chloro-6-fluoropyridine, with piperazine or a protected version like N-Boc-piperazine. nih.govmdpi.com The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine (B1218219) ligand. libretexts.org The choice of ligand is critical for the reaction's success; bulky, electron-rich phosphine ligands like XPhos, SPhos, or BINAP are commonly used to promote the key steps of the catalytic cycle. youtube.com A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.org

The catalytic cycle involves three main steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. libretexts.org

Ligand Exchange/Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium amide complex. youtube.com

Reductive Elimination: The desired aryl amine product is formed, regenerating the Pd(0) catalyst. libretexts.org

This method is particularly valuable for coupling less reactive aryl chlorides and for reactions that require milder conditions. nih.gov

Regioselectivity and Stereoselectivity Control in the Synthesis of this compound Analogues

Regioselectivity: In the synthesis of substituted analogues, controlling the position of substitution (regioselectivity) is paramount. During SNAr reactions on substituted dihalopyridines, the outcome is governed by both electronic and steric factors. For example, in reactions of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the steric bulk of the substituent at the 3-position significantly influences the regioselectivity. researchgate.net Larger substituents at the 3-position tend to direct the incoming nucleophile to the less sterically hindered 6-position. researchgate.net Similarly, the electronic nature of the substituents plays a crucial role; electron-withdrawing groups can activate specific positions on the pyridine ring towards nucleophilic attack.

Stereoselectivity: The parent compound, this compound, is achiral and thus has no stereocenters. However, stereoselectivity becomes a critical consideration when synthesizing analogues with substituents on the piperazine ring or the methylene (B1212753) linker. If a chiral, enantiomerically pure piperazine derivative is used as a starting material, the synthetic methods described (reductive amination, alkylation, Buchwald-Hartwig amination) are generally not expected to affect the existing stereocenter, leading to the retention of configuration in the final product. The creation of new stereocenters would require the use of asymmetric synthesis methods.

Derivatization Strategies for Structural Diversification of this compound

The this compound scaffold possesses a secondary amine on the piperazine ring, which serves as a versatile handle for structural diversification. This allows for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. nih.gov

Chemical Modifications on the Piperazine Nitrogen Atoms

The secondary nitrogen atom (N-4) of the piperazine ring is nucleophilic and can readily participate in a variety of chemical transformations. researchgate.netplos.org These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule. nih.gov

Common derivatization reactions include:

N-Alkylation: Introduction of alkyl or substituted alkyl groups can be achieved by reacting the parent compound with alkyl halides or through reductive amination with aldehydes/ketones. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDCI/HOBt) yields amide derivatives. nih.govnih.gov This transformation often alters the basicity and lipophilicity of the molecule.

N-Arylation: Coupling with aryl halides can be performed using Buchwald-Hartwig or Ullmann conditions to introduce various aryl or heteroaryl substituents.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides.

Urea and Carbamate Formation: Treatment with isocyanates or carbamoyl (B1232498) chlorides yields ureas, while reaction with chloroformates provides carbamates.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its biological activity. nih.govplos.org

Modification TypeReagent ClassResulting Functional Group
Alkylation Alkyl halides, Aldehydes/Ketones + reducing agentTertiary Amine
Acylation Acyl chlorides, Carboxylic acids + coupling agentsAmide
Arylation Aryl halides + Pd catalystTertiary Amine (Aryl)
Sulfonylation Sulfonyl chloridesSulfonamide
Urea Formation IsocyanatesUrea
Carbamate Formation ChloroformatesCarbamate

Substituent Effects on the 6-Fluoropyridin-3-YL Moiety

The 6-fluoropyridin-3-yl moiety is a critical pharmacophore in numerous biologically active compounds. The fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring, which in turn affects the synthetic routes and chemical reactivity of derivatives. The strong electron-withdrawing nature of the fluorine atom makes the pyridine ring electron-deficient. This electronic characteristic is pivotal for the common synthetic strategies employed to assemble these molecules.

One of the primary methods for synthesizing precursors to this compound involves nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, along with the ring nitrogen, activates the pyridine ring towards attack by nucleophiles. For instance, in the synthesis of related structures, a halogen atom on an electron-deficient pyridine ring is readily displaced by a piperazine nucleophile. mdpi.com The presence of the fluorine atom is noted to be important for biological activity in some contexts, suggesting that its electronic influence is a key feature of the molecule's design. thieme-connect.com

While direct studies on a wide range of substituents on the 6-fluoropyridin-3-yl moiety within this specific compound are limited in the reviewed literature, the principles of pyridine chemistry allow for predictions. Introducing additional electron-withdrawing groups would further activate the ring toward nucleophilic substitution, potentially allowing for milder reaction conditions. Conversely, adding electron-donating groups would deactivate the ring, possibly requiring more forceful conditions for SNAr reactions.

The table below illustrates the predicted effects of hypothetical substituents on the reactivity of the 6-fluoropyridin-3-yl ring in the context of SNAr reactions, a key step in the synthesis of many derivatives.

Substituent PositionSubstituent TypePredicted Effect on SNAr ReactivityRationale
2 or 4Electron-Withdrawing (e.g., -NO2, -CN)Increased ReactivityFurther enhances the electron-deficient nature of the pyridine ring, stabilizing the Meisenheimer complex intermediate.
2 or 4Electron-Donating (e.g., -OCH3, -NH2)Decreased ReactivityReduces the electrophilicity of the pyridine ring, destabilizing the intermediate of nucleophilic attack.
5Electron-Withdrawing (e.g., -Cl, -Br)Moderately Increased ReactivityThe inductive effect would enhance electrophilicity, though the effect might be less pronounced than at positions 2 or 4.
5Electron-Donating (e.g., -CH3)Moderately Decreased ReactivityThe inductive effect would slightly reduce the ring's electrophilicity.

This table is based on established principles of aromatic chemistry, as specific examples for this exact moiety were not detailed in the provided search results.

Linker Region Variation and its Synthetic Implications in this compound Derivatives

The linker connecting the 6-fluoropyridin-3-yl core and the piperazine ring is a crucial element that can be modified to alter the compound's properties. Variations in the linker region have significant synthetic implications, often requiring distinct strategic approaches. The parent compound features a simple methylene (-CH2-) bridge.

Research into related structures has explored the replacement of this methylene group with more complex linkers, such as an oxypropyl (-O-(CH2)3-) chain. thieme-connect.comresearchgate.net The synthesis of these analogs requires a multi-step approach. For example, the preparation of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives involves a Mitsunobu reaction, where a hydroxypyridine precursor is coupled with a suitable alcohol. thieme-connect.com This contrasts with the likely synthesis of the parent methyl-linked compound, which would typically involve reductive amination of 6-fluoronicotinaldehyde with piperazine or direct alkylation of piperazine with 3-(chloromethyl)-6-fluoropyridine. mdpi.com

Further modifications to the linker have been investigated to understand structure-activity relationships. These include altering the length of the chain, incorporating cyclic structures, or changing the nature of the piperazine ring itself. thieme-connect.com

Synthetic implications of these variations include:

Linker Lengthening/Shortening: Synthetically, this involves using different length alkyl halide or alcohol precursors. For example, changing a propyl linker to an ethyl linker (shortening) would simply involve using a 2-carbon starting material instead of a 3-carbon one. thieme-connect.com

Incorporating Rigid Structures: Introducing a cyclopropyl (B3062369) ring into the linker requires a more complex synthetic route, involving the preparation of a cyclopropanedicarboxylate intermediate, which is then transformed into the desired linker through amide formation and reduction steps before being coupled to the pyridine moiety. thieme-connect.com

Heterocycle Modification: Replacing the piperazine ring with a homopiperazine (B121016) (a seven-membered ring) necessitates the use of homopiperazine as the starting nucleophile in the coupling step. thieme-connect.com

The table below summarizes the synthetic implications of various linker modifications based on reported studies of similar compounds. thieme-connect.com

Linker ModificationExample Structure/ChangeKey Synthetic StrategyReported Outcome on Activity
Linker ShorteningPropyl to Ethyl linkerUse of a shorter dihaloalkane or aminoalcohol precursor.Loss of efficacy for D2 and 5-HT1A receptors. thieme-connect.com
Linker LengtheningPropyl to Butyl linkerUse of a longer dihaloalkane or aminoalcohol precursor.Did not maintain desired dual receptor activities. thieme-connect.com
Ring ExpansionPiperazine to HomopiperazineUse of homopiperazine in the nucleophilic substitution step.Did not maintain desired dual receptor activities. thieme-connect.com
Linker RigidificationIntroduction of a cyclopropyl ringMulti-step synthesis of a cyclopropane-containing linker followed by coupling (e.g., Mitsunobu reaction). thieme-connect.comDid not maintain desired dual receptor activities. thieme-connect.com
Linker Atom ChangeMethylene (-CH2-) to Oxypropyl (-O-(CH2)3-)Mitsunobu or Williamson ether synthesis. thieme-connect.comSeveral compounds showed potent agonistic activities. thieme-connect.comresearchgate.net

These findings highlight that while various linker modifications are synthetically accessible, they can have profound effects on the biological profile of the resulting molecules. The choice of synthetic route is therefore directly dictated by the desired linker structure.

Advanced Pharmacological Investigations and Target Engagement of 1 6 Fluoropyridin 3 Yl Methyl Piperazine

Enzyme Inhibition Kinetics and Mechanism of Action

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives containing the piperazine (B1678402) moiety have been a focal point in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. mdpi.commdpi.com

Studies on various piperazine derivatives have demonstrated potent dual inhibition of both AChE and BChE. For instance, a series of benzohydrazide-derived carboxamides showed IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. nih.gov Similarly, novel pyridyl–pyridazine based inhibitors have been synthesized, with some compounds showing greater efficacy against BChE than the standard drug donepezil. mdpi.com Research on bis-amiridine compounds also highlighted high inhibitory activity against both enzymes, with a notable selectivity for BChE. mdpi.com These findings underscore the potential of the piperazine core, a key component of 1-[(6-fluoropyridin-3-yl)methyl]piperazine, in designing effective cholinesterase inhibitors.

Compound ClassTarget EnzymeReported IC50 Values (µM)Reference Compound(s)
Pyridyl–Pyridazine DerivativesAChE0.64 - 14.63Donepezil, Rivastigmine, Tacrine
Pyridyl–Pyridazine DerivativesBChE0.19 - 39.92Donepezil, Rivastigmine, Tacrine
Bis-Amiridines (N-acyl-alkylene spacers)AChE1.4 - 2.9Amiridine
Bis-Amiridines (N-acyl-alkylene spacers)BChE0.067 - 0.13Amiridine
Benzohydrazide CarboxamidesAChE44 - 100Rivastigmine
Benzohydrazide CarboxamidesBChE≥ 22Rivastigmine

Cyclin-Dependent Kinase Inhibition (e.g., CDK4, CDK6)

The inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6, is a cornerstone of modern oncology, especially in the treatment of certain types of breast cancer. mdpi.comnih.gov These kinases are crucial regulators of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. mdpi.comnih.gov

Several highly selective CDK4/6 inhibitors have been approved for clinical use, including Palbociclib, Ribociclib, and Abemaciclib. nih.gov Structurally, these inhibitors are often heterocyclic compounds. For example, the development of Abemaciclib involved the optimization of a pyrimidine-benzimidazole scaffold, which included the introduction of a piperazine ring to enhance selectivity. nih.gov Palbociclib, the first FDA-approved CDK4/6 inhibitor, features a pyrido[2,3-d]pyrimidine (B1209978) core and exhibits potent inhibition with IC50 values of 9 nM and 11 nM against CDK6 and CDK4, respectively. nih.govmdpi.com The presence of pyridinyl and piperazine moieties in these potent, approved drugs highlights the relevance of the this compound scaffold as a potential foundation for the design of novel CDK4/6 inhibitors.

CompoundTarget KinaseIC50 (nM)
PalbociclibCDK411
CDK69
AbemaciclibCDK42
CDK610
RibociclibCDK410
CDK639

In Vitro Pharmacological Models and Assays

Cell-Based Functional Assays for Receptor Agonism/Antagonism

Cell-based functional assays are essential tools for determining whether a compound acts as an agonist (activates a receptor) or an antagonist (blocks a receptor). taylorfrancis.comnih.gov These assays move beyond simple binding affinity to measure a physiological response within a cell, such as the release of a secondary messenger or the induction of apoptosis. taylorfrancis.comnih.gov For instance, the agonistic or antagonistic properties of ligands for the angiotensin AT2 receptor have been characterized by measuring nitric oxide (NO) release in transfected cell lines. nih.gov Similarly, cell viability and caspase-3 activity assays are used to define sigma-2 receptor ligands as agonists or antagonists based on their ability to induce cell death. nih.gov Such functional assays are critical for understanding the pharmacological profile of novel compounds and are widely used in drug discovery.

Enzyme Activity Assays for Inhibitor Potency Determination (IC50, Ki)

Enzyme activity assays are fundamental for quantifying the potency of an inhibitor. youtube.com These assays measure the concentration of an inhibitor required to reduce enzyme activity by half, a value known as the half-maximal inhibitory concentration (IC50). mdpi.com The IC50 value is a key parameter for comparing the potency of different compounds and for establishing structure-activity relationships. researchgate.net For a more detailed characterization, the inhibition constant (Ki) can also be determined. biorxiv.org Ki represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity. These values are typically determined by measuring the rate of an enzymatic reaction, often spectrophotometrically, in the presence of varying concentrations of the inhibitor. nih.govresearchgate.net

Biofilm Formation Inhibition Studies

Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. manipal.edu Biofilms contribute significantly to persistent infections and are notoriously resistant to conventional antimicrobial agents. manipal.edumdpi.com Consequently, the inhibition of biofilm formation is an important therapeutic strategy.

Compounds containing piperazine and fluoropyridine motifs have been investigated for their antibiofilm properties. manipal.edunih.gov For example, a series of piperazine-sulphonamide linked Schiff bases were evaluated for their ability to inhibit biofilm formation by Candida albicans. nih.govksu.edu.sa The most potent compounds demonstrated IC50 values for biofilm inhibition of 31.4 µM and 32.1 µM, which was superior to the standard antifungal agent fluconazole (B54011) (IC50 = 40 µM). nih.govksu.edu.sa In another study, xanthone (B1684191) derivatives featuring a benzylpiperazine moiety showed a significant reduction in the amount of biofilm produced by Helicobacter pylori strains. nih.gov These studies validate the use of in vitro models to screen for and quantify the antibiofilm potential of new chemical entities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1 6 Fluoropyridin 3 Yl Methyl Piperazine Analogues

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of 1-[(6-fluoropyridin-3-yl)methyl]piperazine analogues is largely defined by a combination of essential pharmacophoric features and structural motifs that facilitate interactions with their biological targets. A pharmacophore model for this class of compounds typically consists of a hydrogen bond acceptor, a hydrophobic region, and a positively ionizable (cationic) feature. nih.gov

The core pharmacophoric elements are generally recognized as:

The 6-Fluoropyridinyl Moiety: The pyridine (B92270) ring serves as a crucial aromatic feature. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. The fluorine atom at the 6-position is a key structural motif, influencing the electronic properties of the pyridine ring and contributing to binding affinity and metabolic stability. researchgate.netthieme-connect.com In some derivatives, the pyridine-2-fluorine fragment is considered a primary pharmacophore. thieme-connect.com

The Piperazine (B1678402) Ring: This six-membered heterocycle is a versatile scaffold in medicinal chemistry. researchgate.netnih.gov Its two opposing nitrogen atoms provide a combination of relative structural rigidity and a large polar surface area. nih.gov The distal nitrogen atom of the piperazine ring is typically basic and protonated at physiological pH, serving as the cationic feature that often forms ionic interactions or hydrogen bonds with acidic residues in the target protein (e.g., an aspartate residue in a receptor). nih.govnih.gov

The Methylene (B1212753) Linker: The methyl group connecting the fluoropyridine and piperazine rings provides the correct spatial orientation between these two key moieties, allowing them to effectively engage with their respective binding pockets on the target protein.

The combination of an aromatic ring (fluoropyridine), a flexible linker, and a basic amine center (piperazine) is a common structural motif found in many biologically active compounds targeting G-protein coupled receptors (GPCRs) and ion channels. researchgate.net

Impact of Fluorine Substitution on Compound Efficacy and Selectivity

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its pharmacological profile. sci-hub.box In the context of the this compound scaffold, the fluorine atom at the 6-position of the pyridine ring has a profound impact.

Effects on Efficacy:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring significantly alters the ring's electron density. This strong electron-withdrawing nature can enhance binding interactions, such as dipole-dipole or hydrogen bonding, with the target protein. sci-hub.box For instance, fluorophenyl substitution has been shown to be critical for improving potency in various classes of enzyme inhibitors. sci-hub.box

Effects on Selectivity:

Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule. This can lead to a more favorable orientation for binding to the desired target over off-targets, thus improving selectivity.

Altered Basicity (pKa): The electron-withdrawing effect of fluorine can lower the pKa of nearby basic groups, such as the piperazine nitrogens. sci-hub.boxnih.gov This reduction in basicity can be advantageous, as it can influence the compound's absorption, distribution, and ability to cross the blood-brain barrier. nih.gov A lower pKa may also fine-tune the ionic interaction with the target, potentially favoring binding to one receptor subtype over another.

The strategic placement of fluorine is crucial; for example, a study on dipeptidyl peptidase-4 inhibitors showed that a 2,5-difluorophenyl analogue was nearly five times more potent than the 3,4-difluorophenyl isomer, highlighting the site-specific impact of fluorine substitution. sci-hub.box

Influence of Piperazine Ring Substitution Patterns on Target Binding and Functional Activity

The piperazine ring is a common feature in many approved drugs and serves as a versatile scaffold for structural modification. nih.govnih.gov Substitutions on the distal nitrogen (N4) of the piperazine ring are a primary method for modulating the pharmacological properties of this compound analogues. researchgate.netnih.gov

The nature of the substituent at this position can significantly influence target affinity, selectivity, and functional activity (i.e., agonist vs. antagonist).

Aryl and Heteroaryl Substitutions: Attaching various aryl or heteroaryl groups to the piperazine nitrogen is a common strategy. These groups can engage in hydrophobic, pi-stacking, or hydrogen bonding interactions within a specific sub-pocket of the target protein. For example, in a series of dopamine (B1211576)/serotonin (B10506) receptor agonists, replacing a benzothiophene (B83047) group with an indole (B1671886) moiety on the piperazine ring led to a compound with high efficacy. researchgate.netthieme-connect.com

Lipophilic Groups: The introduction of lipophilic groups, such as benzyl (B1604629) or phenylethyl, can lead to beneficial interactions within hydrophobic selectivity pockets of the target, often resulting in enhanced activity compared to unsubstituted parent compounds. researchgate.net

Impact on Basicity: The substituent on the piperazine nitrogen can also modulate its basicity, which in turn affects the strength of the ionic interaction with the target receptor.

The table below illustrates how different substituents on the piperazine ring of a related scaffold, 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine, affect its activity at dopamine (D2, D3) and serotonin (5-HT1A) receptors.

CompoundPiperazine N-SubstituentD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b1-(benzo[b]thiophen-4-yl)0.9192.3
34c4-(1H-indol-4-yl)3.3101.4

Data sourced from a study on dopamine/serotonin receptor agonists, demonstrating the effect of arylpiperazine moieties on compound activity. researchgate.netthieme-connect.com

These findings underscore that the piperazine moiety is not merely a linker but an integral part of the pharmacophore, where substitutions can fine-tune the compound's interaction with its biological target. nih.gov

Conformational Analysis and its Correlation with Receptor Recognition and Enzymatic Inhibition

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. For flexible molecules like this compound analogues, understanding the preferred low-energy conformations and how they relate to the geometry of the receptor's binding site is crucial for rational drug design. nih.gov

Conformational analysis helps to deduce the "biologically active conformation"—the specific spatial arrangement of the molecule when it is bound to its target. nih.gov The flexibility of the scaffold arises from rotation around single bonds, particularly the bond between the methylene linker and the piperazine ring, and the chair-boat-twist conformations of the piperazine ring itself.

Studies on related structures have shown that constraining the rotation of key aryl rings or rigidifying flexible linkers can lead to a significant loss of affinity. nih.gov This suggests that either the constraint locks the molecule in a suboptimal orientation for receptor interaction or that the molecule must adopt a specific conformation during the binding process that is disfavored by the rigid analogue. nih.govplos.org

The key takeaways from conformational analyses include:

The relative orientation of the fluoropyridine ring and the substituted piperazine moiety is critical for receptor recognition.

Introducing conformational rigidity, for example by replacing the flexible piperazine with a more constrained bicyclic system, can help probe the required geometry of the binding pocket. plos.org If such a modification retains or improves activity, it suggests the rigid structure mimics the bioactive conformation of the more flexible parent compound.

Computational methods, such as molecular mechanics, are often employed to determine the energetically preferred conformations, which can then be used in molecular docking studies to predict how the analogue will bind to its target. nih.gov

Bioisosteric Replacements in the this compound Scaffold and Their Effects on SAR

Bioisosteric replacement is a strategy in drug design that involves substituting one part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net This approach has been applied to the this compound scaffold to explore the SAR.

Examples of Bioisosteric Replacements:

Piperazine Ring Replacements: The piperazine ring can be replaced with other diamine-containing structures to alter rigidity and basicity. For instance, replacing the flexible piperazine with a more rigid bicyclic diamine like 2,5-diazabicyclo[2.2.1]heptane can probe the importance of conformational flexibility. plos.org While such rigid analogues can sometimes lead to better binding due to a lower entropic penalty upon binding, they can also result in a complete loss of activity if the constrained conformation is not compatible with the receptor. plos.orgblumberginstitute.org

Pyridine Ring Replacements: The fluoropyridine moiety can be replaced with other aromatic or heteroaromatic rings to investigate the importance of the ring nitrogen and the fluorine substituent. For example, replacing the pyridine with a phenyl ring would remove the hydrogen-bonding capability of the ring nitrogen, while replacement with a pyrimidine (B1678525) or other heterocycle could introduce new interaction points.

Linker Modifications: While the core compound has a methylene linker, analogues with different linkers (e.g., ethyl, propyl, or incorporating an ether or amide) have been synthesized. researchgate.netthieme-connect.com These changes alter the distance and geometric relationship between the two terminal ring systems, which can have a dramatic effect on activity.

The table below shows the impact of replacing a specific arylpiperazine moiety in a related series, which can be considered a form of bioisosteric replacement of the entire substituted piperazine fragment.

Compound SeriesOriginal FragmentBioisosteric ReplacementObserved Effect on Activity
Dopamine/Serotonin Agonists1-(benzo[b]thiophen-4-yl)piperazine4-(piperazin-1-yl)-1H-indoleMaintained high efficacy at D2/D3/5-HT1A receptors. researchgate.net
Antiviral Agents (Nucleozin Analogues)PiperazineEthylenediamineLoss of antiviral activity, highlighting the necessity of the piperazine ring's structure. plos.org

These examples demonstrate that bioisosteric replacement is a powerful tool for optimizing lead compounds and understanding the precise structural requirements for biological activity. researchgate.net

Computational Chemistry and Molecular Modeling Applications in the Study of 1 6 Fluoropyridin 3 Yl Methyl Piperazine

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 1-[(6-Fluoropyridin-3-YL)methyl]piperazine, to the active site of a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on closely related analogs provides valuable insights into its potential interactions. For instance, a study on a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines as dopamine (B1211576)/serotonin (B10506) receptor agonists highlights the utility of this approach. In such studies, the 6-fluoropyridin-3-yl moiety is a key pharmacophoric element, suggesting that this compound would likely engage in similar interactions.

Molecular docking simulations for these analogs typically reveal key interactions within the receptor's binding pocket. The fluorinated pyridine (B92270) ring can form crucial hydrogen bonds and pi-pi stacking interactions with aromatic residues of the target protein. The piperazine (B1678402) ring, often protonated at physiological pH, can establish strong ionic interactions with acidic residues like aspartate or glutamate. The specific orientation and conformation of the molecule within the binding site, as predicted by docking, are critical for determining its agonist or antagonist activity.

Table 1: Illustrative Molecular Docking Parameters for a Related Fluoropyridinylpiperazine Analog

ParameterValue/Description
Target Protein Dopamine D2 Receptor (Homology Model)
Docking Software AutoDock Vina
Binding Affinity (kcal/mol) -8.5 to -10.2 (indicative range for active analogs)
Key Interacting Residues Asp114, Ser193, Phe389, Trp386
Types of Interactions Hydrogen bonds, ionic interactions, hydrophobic interactions, pi-pi stacking

This table is illustrative and based on typical findings for closely related fluoropyridinylpiperazine derivatives. The exact values for this compound would require a dedicated docking study.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Assessment

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method is invaluable for assessing the stability of a docked pose and for calculating more accurate binding free energies.

For a compound like this compound, an MD simulation would typically be initiated from the best-docked pose within the target's active site. The simulation would track the movements of all atoms in the system, including the ligand, the protein, and surrounding water molecules, over a period of nanoseconds to microseconds.

Key insights from MD simulations include:

Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand's atomic positions over time indicates the stability of its binding mode. A stable RMSD suggests a well-accommodated and stable binding pose.

Binding Affinity Assessment: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy. These calculations provide a more refined estimation of binding affinity than docking scores alone by considering solvation effects and entropic contributions.

Interaction Fingerprinting: MD simulations can reveal the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein over the simulation time, providing a more detailed understanding of the key determinants of binding.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: The distribution of electron density, which is crucial for understanding how the molecule will interact with its biological target. This includes the calculation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge.

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the molecule's chemical stability and its propensity to engage in chemical reactions.

Reactivity Descriptors: Various descriptors such as chemical hardness, softness, and electronegativity can be calculated to predict the molecule's reactivity.

Table 2: Illustrative Quantum Chemical Properties for a Fluoropyridinylpiperazine Scaffold

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.5 eVRelates to the ability to donate electrons
LUMO Energy -1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap 5.3 eVIndicator of chemical stability
Dipole Moment 3.5 DReflects the polarity of the molecule

These values are illustrative and would need to be calculated specifically for this compound using DFT methods.

In Silico Prediction of Pharmacological Profiles and Lead Prioritization

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for early-stage lead prioritization, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development.

For this compound, a variety of computational models can be used to predict its ADMET properties. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models.

Table 3: Predicted ADMET Properties for a Compound with a Fluoropyridinylpiperazine Core

ADMET PropertyPredicted OutcomeImplication for Drug Development
Human Intestinal Absorption (HIA) HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Likely to penetratePotential for CNS activity.
CYP450 2D6 Inhibition Potential inhibitorPossibility of drug-drug interactions.
Ames Mutagenicity Non-mutagenicLower risk of carcinogenicity.
hERG Inhibition Low riskReduced likelihood of cardiotoxicity.

This table presents a hypothetical ADMET profile. The actual properties of this compound would need to be determined through specific in silico predictions or experimental assays.

By generating such a profile, researchers can prioritize lead compounds that are more likely to have desirable drug-like properties, thereby focusing synthetic and testing efforts on the most promising candidates.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active molecules.

A pharmacophore model for a target that binds this compound would likely include features such as:

A hydrogen bond acceptor (from the fluorine atom and the pyridine nitrogen).

An aromatic ring feature (from the pyridine ring).

A positive ionizable feature (from the protonated piperazine nitrogen).

Hydrophobic features.

Preclinical Pharmacokinetic and Metabolic Stability Studies of 1 6 Fluoropyridin 3 Yl Methyl Piperazine Derivatives

In Vitro Metabolic Stability Assessment in Liver Microsome Models (e.g., Rat/Human Liver Microsomes)

Metabolic stability, often assessed by the rate of disappearance of a compound when incubated with liver microsomes, is a key determinant of in vivo half-life and oral bioavailability. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast number of drugs.

Studies on derivatives of the core 1-[(6-Fluoropyridin-3-YL)methyl]piperazine structure have demonstrated varied metabolic stability, highlighting the influence of structural modifications. For instance, in an evaluation of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, two compounds, 7b and 34c , were assessed for their stability in rat and human liver microsomes (RLMs/HLMs). The results indicated that compound 34c possessed significantly better metabolic stability compared to 7b . Specifically, the metabolic half-life (T½) of 34c was 110.8 minutes in RLMs and 159.7 minutes in HLMs, whereas 7b was metabolized much more rapidly, with T½ values of 23.9 minutes in RLMs and 17.6 minutes in HLMs.

Metabolic Stability of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives in Liver Microsomes
CompoundSpeciesHalf-Life (T½, minutes)
7bRat (RLM)23.9
Human (HLM)17.6
34cRat (RLM)110.8
Human (HLM)159.7

This data underscores how structural differences between derivatives can lead to profound changes in metabolic clearance, with compound 34c representing a more promising candidate from a pharmacokinetic standpoint due to its slower metabolism.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In modern drug discovery, in silico computational tools are invaluable for predicting the ADME properties of novel compounds before they are synthesized, saving time and resources. These predictive models use the chemical structure of a molecule to estimate various pharmacokinetic parameters, helping to prioritize compounds with favorable drug-like properties.

For piperazine-containing compounds, including derivatives of this compound, key ADME parameters for evaluation would include:

Absorption: Predictions of intestinal absorption and oral bioavailability are critical. Models can estimate a compound's solubility and permeability, which are key factors governed by physicochemical properties like lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight.

Distribution: The volume of distribution and the extent of plasma protein binding are important for understanding how a drug distributes throughout the body. A significant parameter is the ability to cross the blood-brain barrier, which is desirable for centrally acting drugs but a liability for peripherally acting agents.

Metabolism: Computational tools can predict which CYP450 isozymes are most likely to metabolize the compound. Furthermore, these models can often identify potential sites of metabolism on the molecule, guiding medicinal chemists in designing more stable analogues. Predictions can also flag the potential for a compound to inhibit key CYP enzymes (e.g., CYP3A4, CYP2D6), which is a major cause of drug-drug interactions.

Excretion: The likely route of elimination from the body (renal or hepatic) can be estimated.

Toxicity: Early prediction of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) or mutagenicity (e.g., Ames test), is crucial for flagging problematic compounds.

While specific in silico ADME data for this compound derivatives are not widely published, the general approach for similar heterocyclic compounds involves using software platforms to calculate these properties and ensure they fall within acceptable ranges for orally administered drugs (e.g., compliance with Lipinski's Rule of Five).

Identification of Key Metabolic Pathways and Metabolites

Identifying the metabolic pathways and the resulting metabolites is essential for understanding a drug's clearance mechanism and for identifying any potentially active or toxic byproducts. For piperazine-based compounds, metabolism often occurs at several positions on the molecule. The major metabolic pathways are typically mediated by cytochrome P450 enzymes.

Based on studies of related piperazine-containing molecules, the primary metabolic transformations for this compound derivatives are expected to involve:

Aromatic Hydroxylation: The pyridine (B92270) ring or other aromatic moieties attached to the piperazine (B1678402) core are susceptible to hydroxylation. This is a common metabolic route for many aromatic heterocyclic drugs.

N-Dealkylation: The cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent is a frequent metabolic pathway. For the parent compound, this could involve the removal of the (6-Fluoropyridin-3-YL)methyl group.

Piperazine Ring Degradation: The piperazine ring itself can be a site of metabolism. This can include oxidation of the ring, leading to the formation of various oxidized metabolites. In some cases, this can be followed by ring opening or cleavage, leading to metabolites such as N-substituted ethylenediamines.

Phase II Conjugation: Following the initial oxidative (Phase I) metabolism, the resulting hydroxylated metabolites can be further modified by conjugation with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Research on various piperazine analogues has shown that CYP3A4, CYP2D6, and CYP1A2 are often the key enzymes involved in their metabolism. The specific pathways that predominate will depend on the exact substitution pattern of the derivative .

Lead Optimization and Drug Design Strategies for 1 6 Fluoropyridin 3 Yl Methyl Piperazine Analogues

Rational Design Approaches for Enhanced Potency and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, utilizing the understanding of a biological target's structure and mechanism to design molecules with improved potency and selectivity. nih.gov For analogues of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine, several rational design strategies can be employed to refine their pharmacological profile.

One key approach is structure-based drug design (SBDD) . If the crystal structure of the target protein is known, computational tools like molecular docking can be used to predict how analogues of this compound bind to the active site. nih.gov This allows for the targeted introduction of functional groups that can form more favorable interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing binding affinity and, consequently, potency. For instance, modifications to the piperazine (B1678402) ring or the fluoropyridine moiety can be guided by the topology of the binding pocket.

Another powerful strategy is ligand-based drug design (LBDD) , which is employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. By creating a pharmacophore model based on a series of active analogues, medicinal chemists can identify the key chemical features essential for biological activity. This model then serves as a template for designing new analogues of this compound with a higher probability of being potent and selective.

Furthermore, molecular hybridization and scaffold hopping are valuable techniques. mdpi.com Molecular hybridization involves combining structural features from two or more known pharmacophores to create a new hybrid molecule with potentially enhanced activity. Scaffold hopping aims to replace the core scaffold of the molecule while retaining its essential binding elements, which can lead to improved properties and novel intellectual property.

The strategic introduction of specific substituents can also fine-tune potency and selectivity. For example, the fluorine atom on the pyridine (B92270) ring is a bioisosteric replacement for a hydrogen atom, which can influence the molecule's electronic properties and metabolic stability. Further exploration of halogenation or the introduction of other electron-withdrawing or -donating groups on the pyridine ring can be systematically explored to optimize target engagement. researchgate.net

Multi-Target Ligand Design Principles and Their Application

Complex diseases such as neurodegenerative disorders and cancer often involve multiple biological pathways. nih.gov Consequently, designing ligands that can modulate more than one target—multi-target directed ligands (MTDLs)—has emerged as a promising therapeutic strategy. nih.govscispace.com The this compound scaffold is well-suited for the development of MTDLs due to the versatile nature of the arylpiperazine motif, which is a common feature in many centrally active agents. nih.gov

A key principle in MTDL design is the integration of pharmacophoric elements recognized by different targets into a single molecule. For instance, in the context of Parkinson's disease, a multi-target approach might aim to simultaneously modulate dopamine (B1211576) D2/D3 receptors and serotonin (B10506) 5-HT1A receptors. researchgate.netresearchgate.net The design of such molecules often starts from a known scaffold that has some affinity for the desired targets.

In a study focused on developing dopamine/serotonin receptor agonists, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated. researchgate.net This research exemplifies the application of MTDL principles. The arylpiperazine portion is a well-established pharmacophore for both dopaminergic and serotonergic receptors. By systematically modifying the substituent on the piperazine nitrogen, researchers were able to fine-tune the agonist activity at D2, D3, and 5-HT1A receptors. researchgate.net

The following table summarizes the in vitro activities of selected compounds from that study, demonstrating the potential for achieving a balanced multi-target profile.

CompoundD2 EC50 (nM)D3 EC50 (nM)5-HT1A EC50 (nM)
7b 0.9192.3
34c 3.3101.4
Data sourced from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives as dopamine/serotonin receptor agonists. researchgate.net

These results highlight how subtle structural modifications can significantly impact the activity profile across different targets, enabling the optimization of a lead compound for a desired polypharmacological effect. researchgate.net

Strategies for Improving Metabolic Stability in Lead Compounds

A significant hurdle in drug development is ensuring that a lead compound has adequate metabolic stability to achieve a sufficient duration of action in the body. The piperazine moiety, while often beneficial for solubility and target binding, can also be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. researchgate.net

Several strategies can be employed to enhance the metabolic stability of this compound analogues. One common approach is to block metabolically labile sites . This can be achieved by introducing sterically hindering groups near the site of metabolism or by replacing a metabolically susceptible hydrogen atom with a group that is less prone to oxidation, such as a fluorine atom or a methyl group. For example, if the piperazine ring is a primary site of metabolism, substitution on the ring carbons can be explored.

The use of N-alkylation on the piperazine ring can also influence metabolic stability. For example, studies on CXCR4 antagonists with N-alkyl piperazine side chains showed that moving from an ethyl to a propyl or butyl piperazine improved metabolic stability in liver microsomes. nih.gov Specifically, the N-propyl piperazine analogue demonstrated a favorable balance of retained on-target activity and enhanced metabolic stability. nih.gov

The following table illustrates the impact of N-alkylation on metabolic stability in a series of CXCR4 antagonists.

Compound (Side Chain)Human Liver Microsome Stability (% remaining after 30 min)Rat Liver Microsome Stability (% remaining after 30 min)Mouse Liver Microsome Stability (% remaining after 30 min)
Ethyl piperazine (15)585142
Propyl piperazine (16)756865
Butyl piperazine (17)727068
Data adapted from a study on N-alkyl piperazine based CXCR4 antagonists. nih.gov

These findings suggest that systematic modification of the substituents on the piperazine nitrogen of this compound analogues could be a fruitful strategy for improving their metabolic profile. nih.gov

Fragment-Based Drug Design (FBDD) Considerations for Piperazine Derivatives

Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.gov FBDD begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. nih.gov Once a fragment hit is identified, it is then grown or linked with other fragments to generate a more potent lead compound.

The piperazine ring is a common scaffold in many fragment libraries due to its favorable physicochemical properties and its prevalence in known drugs. researchgate.net When considering FBDD for targets where piperazine derivatives are relevant, several key points should be taken into account.

Firstly, the quality of the fragment library is crucial. The library should contain a diverse range of piperazine-containing fragments with different substitution patterns to maximize the chances of finding a hit. Secondly, sensitive biophysical techniques are required to detect the weak binding of fragments to the target. nih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly used.

Once a piperazine-containing fragment is identified as a binder, the next step is to elaborate the fragment . This can be done by "growing" the fragment by adding functional groups that can interact with adjacent pockets on the protein surface, or by "linking" two or more fragments that bind to different sites. The this compound structure itself can be deconstructed into fragments—the fluoropyridinylmethyl group and the piperazine ring—which could be individually optimized before being re-linked.

For example, a fragment screen might identify a simple substituted piperazine that binds to the target. Subsequent structural information, perhaps from X-ray crystallography, could reveal a nearby hydrophobic pocket. A medicinal chemist could then design analogues where the piperazine is linked to a fluoropyridinylmethyl group, or a similar moiety, to occupy this pocket, thereby increasing binding affinity.

Application of Structural Simplification in the Optimization Process

As lead optimization progresses, there is often a tendency for molecules to become larger and more complex, a phenomenon sometimes referred to as "molecular obesity." nih.govnih.gov This can lead to poor pharmacokinetic properties and increased toxicity. Structural simplification is a deliberate strategy to reduce the complexity of a lead compound while retaining or even improving its desirable properties. nih.gov

The core principle of structural simplification is to identify and remove non-essential parts of the molecule. nih.gov This can involve truncating side chains, removing chiral centers, or simplifying ring systems. For analogues of this compound, this could mean exploring whether the entire fluoropyridine moiety is necessary for activity or if a simpler substituted phenyl ring would suffice.

An example of this principle can be seen in the development of nootropic agents, where a complex bicyclic lactam structure was simplified to an N-acylpiperazine, which maintained the high nootropic activity of the parent compound. nih.gov This demonstrates that a simpler, more synthetically tractable scaffold can often mimic the biological activity of a more complex one. By applying such principles, the optimization of this compound analogues can be guided towards candidates with improved drug-like properties.

Future Directions in Research on 1 6 Fluoropyridin 3 Yl Methyl Piperazine

Exploration of Novel Therapeutic Indications and Biological Pathways

The structural motif of 1-[(6-Fluoropyridin-3-YL)methyl]piperazine and its close analogs has been identified in compounds targeting a range of diseases. Future research will likely delve deeper into these areas and explore entirely new therapeutic possibilities.

One promising avenue is the development of multi-target drugs for complex neurological disorders. Derivatives of the closely related 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine have been synthesized and evaluated as agonists for dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.netthieme-connect.com This multi-target approach is considered beneficial for treating conditions like Parkinson's disease by addressing both motor and non-motor symptoms. researchgate.netthieme-connect.com For instance, compounds 7b and 34c have demonstrated potent agonistic activities at all three receptors, with EC50 values in the nanomolar range. researchgate.netthieme-connect.com Further exploration could lead to new treatments for depression, anxiety, and other CNS disorders where these receptors play a crucial role. thieme-connect.com

In the realm of infectious diseases, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone containing a piperazine (B1678402) moiety have shown significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov The unique mechanism of action of oxazolidinones, which involves inhibiting the initiation of protein synthesis, makes them valuable candidates for overcoming existing resistance patterns. nih.gov Future work could focus on optimizing these compounds to enhance their potency and broaden their spectrum of activity.

The anti-cancer potential of fluoropyridine-piperazine derivatives is another area ripe for investigation. A compound with a similar structural backbone, RX-5902, has been shown to interfere with the β-catenin pathway by binding to p68 RNA helicase, leading to potent growth inhibition in various cancer cell lines. nih.gov This suggests that the this compound core could be used to design new agents targeting specific signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.

Beyond human health, derivatives of trifluoromethyl pyridine (B92270) piperazine have demonstrated excellent antiviral activities against plant viruses like the tobacco mosaic virus (TMV). frontiersin.org Research indicates that these compounds can induce systemic acquired resistance (SAR) in plants by triggering the phenylpropanoid biosynthesis pathway. frontiersin.org This opens up possibilities for developing novel, non-toxic plant activators to protect crops from viral diseases.

Finally, the potential for this scaffold in developing urease inhibitors is also emerging. nih.gov Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori, which is linked to gastric ulcers and cancer. nih.gov By inhibiting this enzyme, new treatments for such infections could be developed.

Derivative ClassTherapeutic Area/IndicationBiological Pathway/TargetKey Findings
1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazinesParkinson's DiseaseDopamine D2/D3, Serotonin 5-HT1A ReceptorsMulti-target agonists with nanomolar efficacy (e.g., compound 34c: D2 EC50 = 3.3 nM, 5-HT1A EC50 = 1.4 nM). researchgate.netthieme-connect.com
3-(5-fluoropyridine-3-yl)-2-oxazolidinonesBacterial Infections (Gram-positive)Bacterial Protein SynthesisPotent activity against sensitive and resistant strains; potential to overcome cross-resistance. nih.gov
Quinoxaline Piperazines (e.g., RX-5902)Cancerp68 RNA helicase / β-catenin pathwayInhibition of cancer cell growth by downregulating genes like c-Myc and cyclin D1. nih.gov
Trifluoromethyl Pyridine PiperazinesPlant AntiviralPhenylpropaninoid Biosynthesis PathwayInduction of systemic acquired resistance in plants against viruses. frontiersin.org
Pyridylpiperazine HybridsGastric Disorders (H. pylori)Urease InhibitionPotent urease inhibition, with some derivatives showing IC50 values significantly lower than the standard. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives often relies on established methods such as nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and reductive amination. mdpi.comnih.gov While effective, future research will focus on developing more advanced, efficient, and sustainable synthetic strategies.

Key areas for improvement include:

Greener Solvents and Catalysts: Traditional syntheses may use hazardous solvents. Research into using greener alternatives is crucial. For instance, a synthesis for the related 1-(6-nitropyridin-3-yl)piperazine (B1631402) utilized a modified hectorite-loaded ionic liquid in dimethyl sulfoxide, demonstrating a move towards more environmentally friendly catalytic systems that can be recovered and reused. chemicalbook.com

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Applying flow chemistry to the key bond-forming reactions in the synthesis of fluoropyridinylpiperazines could significantly streamline their production.

Bio-based Starting Materials: A major trend in sustainable chemistry is the use of renewable feedstocks. mdpi.com Research into linking bio-derived platform chemicals, such as furfural, with fluorination technologies could provide more sustainable routes to key intermediates. mdpi.com

Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluorine atom or the piperazine moiety onto complex molecules can provide rapid access to a diverse library of analogs for biological screening. This avoids the need to carry sensitive functional groups through a multi-step synthesis.

These advancements will not only reduce the environmental impact of producing these valuable compounds but also make their synthesis more cost-effective and adaptable for large-scale production. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and chemical design. nih.gov For a versatile scaffold like this compound, AI/ML can be applied in several key areas:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity), and physicochemical properties of novel, virtual derivatives. researchgate.net This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates and reducing time and resource expenditure.

Generative AI: Generative models can design entirely new molecules based on desired properties. By providing the model with the this compound core as a starting point and defining target parameters (e.g., high affinity for a specific receptor, low toxicity), these algorithms can propose novel structures that human chemists might not have conceived. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex datasets to identify subtle relationships between a compound's structure and its biological activity. nih.gov This can provide deeper insights into the key structural features required for potency and selectivity, guiding the rational design of next-generation analogs.

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for target molecules. By analyzing vast databases of chemical reactions, these tools can suggest the most efficient and highest-yielding pathways, potentially accelerating the synthesis of novel derivatives.

The application of these computational tools will enable a more data-driven and efficient approach to exploring the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates and functional molecules.

Expanding the Scope of this compound as Chemical Biology Tools

Beyond direct therapeutic applications, the this compound scaffold holds potential for the development of sophisticated chemical biology tools to probe biological systems.

Chemical Probes: Optimized derivatives with high affinity and selectivity for a specific biological target (e.g., a receptor or enzyme) can be used as chemical probes. These probes are invaluable for studying the function of their target protein in cells and organisms, helping to elucidate complex biological pathways and validate new drug targets.

Positron Emission Tomography (PET) Tracers: The presence of a fluorine atom in the structure makes this scaffold highly suitable for the development of PET imaging agents. By incorporating the radioactive isotope fluorine-18 (B77423) ([¹⁸F]), researchers can create radiotracers that allow for the non-invasive visualization and quantification of their target in the living brain or body. A fluoropyridine-based maleimide (B117702) reagent, [¹⁸F]FPyME, has already been developed for labeling peptides and proteins, demonstrating the utility of the [¹⁸F]fluoropyridine moiety for creating PET probes. nih.gov Developing a PET tracer based on a this compound derivative could, for example, allow for the in vivo imaging of dopamine or serotonin receptors in patients with neurological disorders.

Affinity-Based Probes: The piperazine moiety can be functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels. Such modifications would allow for the identification and isolation of the compound's binding partners from complex biological samples, a technique crucial for target identification and validation.

The development of such tools would not only advance our fundamental understanding of biology but also support the broader drug discovery efforts centered on this important chemical scaffold.

Q & A

Basic: What are the standard synthetic routes for 1-[(6-Fluoropyridin-3-YL)methyl]piperazine?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting a fluoropyridine derivative (e.g., 6-fluoropyridin-3-ylmethyl chloride) with piperazine in a polar aprotic solvent like DMF, using a base such as K₂CO₃ to deprotonate the piperazine nitrogen. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate gradients), followed by extraction with methylene chloride or ethyl acetate. Purification employs silica gel column chromatography with optimized solvent ratios (e.g., 1:8 ethyl acetate:hexane) . For intermediates, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be used to introduce triazole moieties .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:
Structural verification relies on ¹H/¹³C NMR (to confirm piperazine and fluoropyridine ring integration), ¹⁹F NMR (to validate fluorine substitution at the 6-position), and FTIR (to identify N–H and C–F stretches). Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z [M+H]⁺ matching the theoretical mass (C₁₀H₁₃FN₃) is expected. Purity is assessed via HPLC (≥95%) using reverse-phase C18 columns and UV detection at 254 nm .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:
Common assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing target receptors .
  • Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ≤100 µM, with IC₅₀ calculations .
  • Enzyme inhibition : Fluorometric assays for kinases or phosphodiesterases, using ATP/NADH-coupled systems .

Advanced: How can conflicting ADMET predictions and experimental data be resolved?

Methodological Answer:
Discrepancies between computational predictions (e.g., QikProp logP) and experimental bioavailability often arise from unaccounted solvent effects or protein binding. Mitigation strategies include:

  • Experimental logP determination : Shake-flask method with octanol/water partitioning .
  • Plasma protein binding assays : Equilibrium dialysis or ultrafiltration coupled with LC-MS quantification .
  • Caco-2 permeability studies : To validate passive diffusion vs. active transport . Adjust synthetic routes (e.g., adding polar substituents) if poor solubility (e.g., <50 µM in PBS) is observed .

Advanced: What reaction conditions optimize yield in piperazine alkylation?

Methodological Answer:
Key parameters include:

  • Stoichiometry : Use 1.2–1.5 equivalents of alkylating agent (e.g., propargyl bromide) relative to piperazine to minimize di-alkylation byproducts .
  • Solvent : DMF or acetonitrile enhances nucleophilicity; anhydrous conditions prevent hydrolysis.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity .
  • Temperature : Moderate heating (40–60°C) accelerates kinetics without degrading sensitive fluoropyridine moieties. Post-reaction, extract with ethyl acetate (3×15 mL) and dry over Na₂SO₄ .

Advanced: How to design a structure-activity relationship (SAR) study targeting fluoropyridine modifications?

Methodological Answer:

Analog synthesis : Replace the 6-fluoro group with Cl, Br, or CF₃ via halogen exchange or cross-coupling (e.g., Suzuki-Miyaura) .

Piperazine substitution : Introduce methyl, benzyl, or sulfonyl groups at the N-position to modulate lipophilicity .

Biological testing : Compare IC₅₀ values across analogs in receptor binding or cytotoxicity assays. Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with fluoropyridine’s nitrogen) .

Data analysis : Use Hansch analysis or 3D-QSAR to correlate substituent properties (e.g., Hammett σ) with activity trends .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert material (e.g., sand), dispose as hazardous waste. Avoid aqueous release due to potential ecotoxicity .
  • Storage : Keep in sealed containers at 4°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: How to address low yields in CuAAC reactions for triazole-functionalized derivatives?

Methodological Answer:
Low yields in click chemistry (e.g., <50%) may result from:

  • Catalyst inefficiency : Optimize CuSO₄·5H₂O/sodium ascorbate ratios (e.g., 0.3:0.6 equiv.) to enhance Cu(I) stabilization .
  • Solvent system : Use H₂O:DCM (1:2) for biphasic conditions, improving azide-alkyne interaction .
  • Purification : Replace silica gel with Sephadex LH-20 for polar triazole products .

Basic: What computational tools predict this compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (≈2.1), TPSA (≈38 Ų), and BBB permeability (CNS < -2 suggests low penetration) .
  • Docking : AutoDock or Glide simulates binding to targets like 5-HT₁A receptors. Validate with MD simulations (GROMACS) for stability .

Advanced: How to resolve NMR signal overlap in piperazine derivatives?

Methodological Answer:

  • ²D NMR : Use HSQC to resolve overlapping ¹H signals (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
  • Solvent selection : DMSO-d₆ sharpens peaks via hydrogen bonding with N–H protons.
  • Low-temperature NMR : Acquire spectra at 253 K to slow conformational exchange .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.